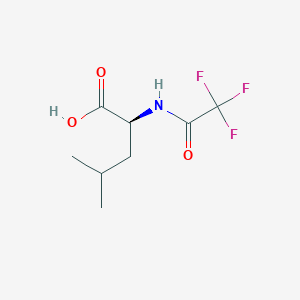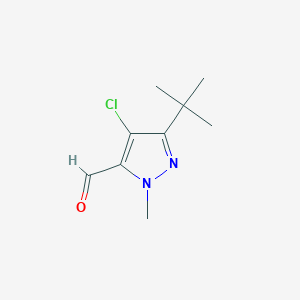
Methyl 3-(2-(naphthalen-2-yl)acetamido)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 3-[2-(NAPHTHALEN-2-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered interest due to its potential biological activities and unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[2-(NAPHTHALEN-2-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE typically involves the condensation of thiophene derivatives with naphthalene-based compounds. One common method includes the use of a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often involve the use of catalysts such as potassium t-butoxide under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of thiophene derivatives, including METHYL 3-[2-(NAPHTHALEN-2-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE, often employs large-scale condensation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening to identify optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-[2-(NAPHTHALEN-2-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
METHYL 3-[2-(NAPHTHALEN-2-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of METHYL 3-[2-(NAPHTHALEN-2-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to modulate pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
METHYL 3-[2-(NAPHTHALEN-2-YL)ACETAMIDO]THIOPHENE-2-CARBOXYLATE is unique due to its naphthalene-based structure, which imparts distinct biological activities and chemical properties compared to other thiophene derivatives .
Properties
Molecular Formula |
C18H15NO3S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
methyl 3-[(2-naphthalen-2-ylacetyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C18H15NO3S/c1-22-18(21)17-15(8-9-23-17)19-16(20)11-12-6-7-13-4-2-3-5-14(13)10-12/h2-10H,11H2,1H3,(H,19,20) |
InChI Key |
CDKKUYMXRKJKHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-phenyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B13571628.png)



![Methyl6-aminobicyclo[3.1.0]hexane-6-carboxylatehydrochloride](/img/structure/B13571653.png)

![Tert-butyl 6-(hydroxymethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13571668.png)
![2,3-dibromo-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13571675.png)


![{6,6-Difluorospiro[3.3]heptan-2-yl}methanamine](/img/structure/B13571710.png)



